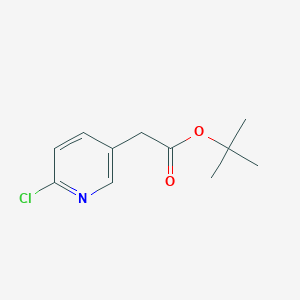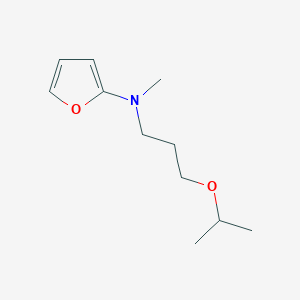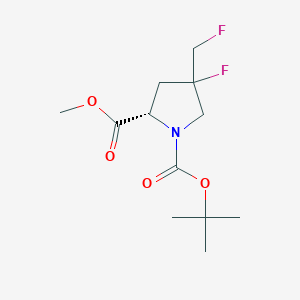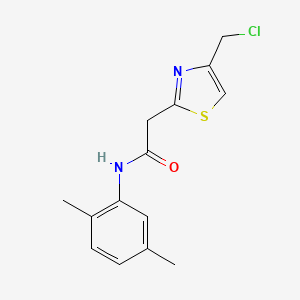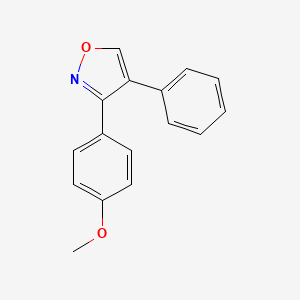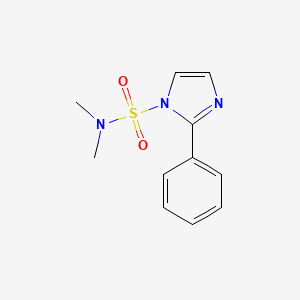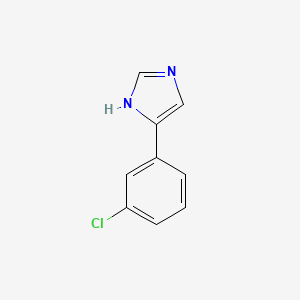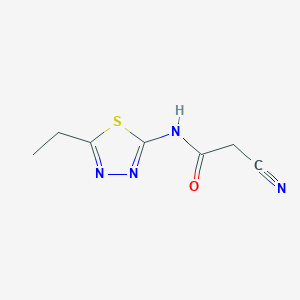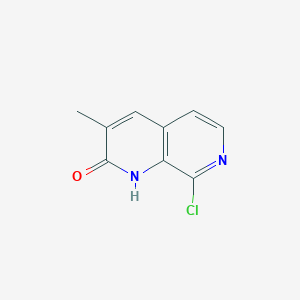
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable naphthyridine precursor.
Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 3rd position can be introduced using methylating agents like methyl iodide in the presence of a base.
Cyclization: Formation of the naphthyridinone ring structure through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridinone derivative, while substitution could result in various substituted naphthyridines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
8-Chloro-1,7-naphthyridin-2(1H)-one: Lacks the methyl group at the 3rd position.
3-Methyl-1,7-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 8th position.
1,7-Naphthyridin-2(1H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine and methyl groups, which may confer specific chemical and biological properties not found in its analogs.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
8-chloro-3-methyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-11-8(10)7(6)12-9(5)13/h2-4H,1H3,(H,12,13) |
InChIキー |
VXQOIEAKIQDZHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=NC=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
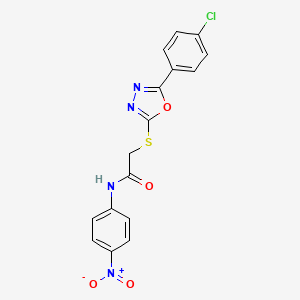
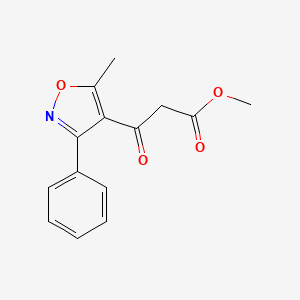
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
